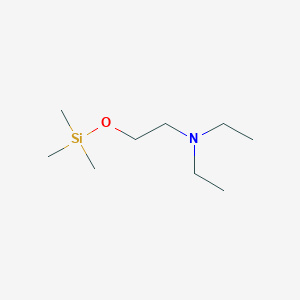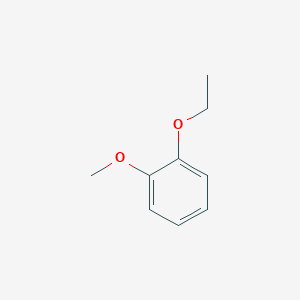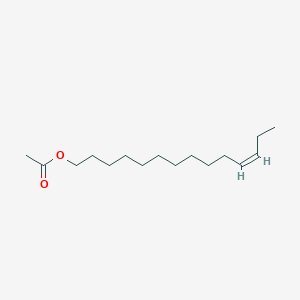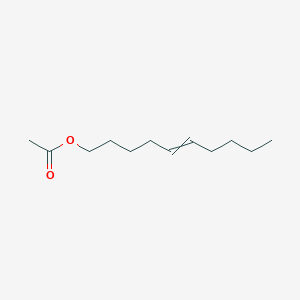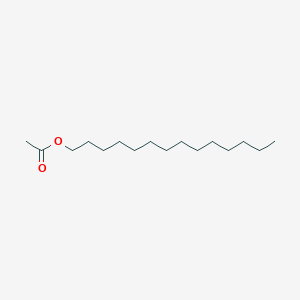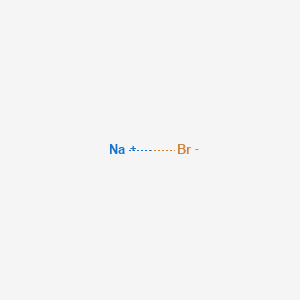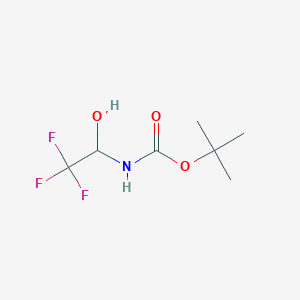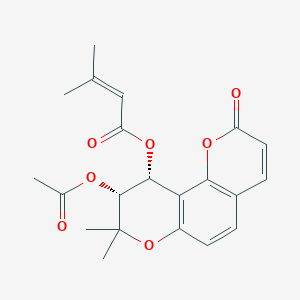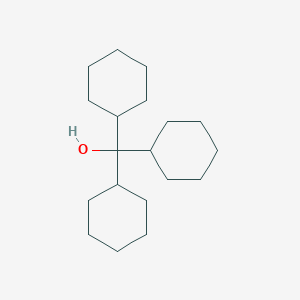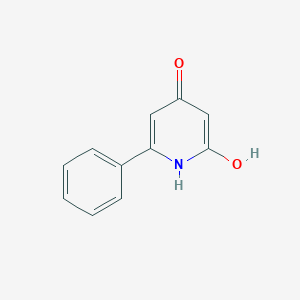
2(1H)-Pyridone, 4-hydroxy-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridone, 4-hydroxy-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by inhibiting the activity of various enzymes, including COX-2 and LOX. These enzymes are involved in the inflammatory response and are overexpressed in various types of cancer. By inhibiting the activity of these enzymes, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- may help to reduce inflammation and inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including COX-2 and LOX. Furthermore, it has been shown to possess antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In vivo studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, reduce inflammation, and improve antioxidant status.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has several advantages for lab experiments. Firstly, it is relatively easy to synthesize with high purity and yield. Secondly, it possesses various pharmacological activities, which make it a potential candidate for drug discovery. However, there are also some limitations to using this compound in lab experiments. Firstly, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological activities. Secondly, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on 2(1H)-Pyridone, 4-hydroxy-6-phenyl-. Firstly, further studies are needed to elucidate its mechanism of action and optimize its pharmacological activities. Secondly, more in vivo studies are needed to evaluate its potential toxicity and side effects. Thirdly, this compound can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Finally, this compound can be used as a starting material for the synthesis of various organic compounds with potential applications in medicinal chemistry, drug discovery, and material science.
Conclusion
In conclusion, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively easy, and it possesses various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, further studies are needed to fully understand its mechanism of action, evaluate its potential toxicity and side effects, and optimize its pharmacological activities.
Métodos De Síntesis
The synthesis of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- can be achieved through various methods, including the reaction of pyridine-2,6-dicarboxylic acid with phenylhydrazine, followed by cyclization and oxidation. Another method involves the reaction of 2-acetylpyridine with phenylhydrazine, followed by cyclization and oxidation. Both methods yield 2(1H)-Pyridone, 4-hydroxy-6-phenyl- with high purity and yield.
Aplicaciones Científicas De Investigación
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propiedades
Número CAS |
17424-17-8 |
|---|---|
Nombre del producto |
2(1H)-Pyridone, 4-hydroxy-6-phenyl- |
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
4-hydroxy-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
Clave InChI |
HWBYIZIHSOFIDT-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
Sinónimos |
4-Hydroxy-6-phenyl-2(1H)-pyridone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




